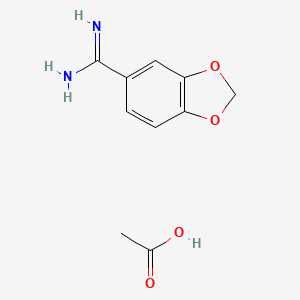
1,3-Benzodioxole-5-carboximidamide acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5-carboximidamide acetate: is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique properties, making it valuable in fields such as drug discovery, polymer synthesis, and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboximidamide acetate typically involves the acylation of 1,3-benzodioxole. This process can be carried out in a continuous flow system using a recyclable heterogeneous substoichiometric catalyst. The reaction is conducted at 100°C for 30 minutes, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product .
Industrial Production Methods
In industrial settings, the continuous flow Friedel–Crafts acylation and alkylation reactions are commonly employed. These methods offer advantages such as improved heat and mass transfer, precise temperature control, easier scale-up, and reduced waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole-5-carboximidamide acetate undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions
- Oxidation : Typically involves reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- Reduction : Commonly uses reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Often employs reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,3-Benzodioxole-5-carboximidamide acetate is utilized in various scientific research applications, including:
- Chemistry : Used in the synthesis of bioactive molecules and natural products .
- Biology : Acts as a potent auxin receptor agonist and root growth promoter in plants .
- Medicine : Investigated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent .
- Industry : Employed in polymer synthesis and catalysis.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-5-carboximidamide acetate involves its interaction with specific molecular targets and pathways. For instance, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root-related signaling responses in plants . Additionally, it acts as a COX inhibitor, interfering with the biosynthesis of prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzodioxole : A benzene derivative and heterocyclic compound containing the methylenedioxy functional group .
- 1,4-Benzodioxine
- Methylenedioxy
- Safrole
- Piperonal
Uniqueness
1,3-Benzodioxole-5-carboximidamide acetate stands out due to its unique combination of properties, making it valuable in diverse applications such as drug discovery, polymer synthesis, and catalysis. Its ability to act as an auxin receptor agonist and COX inhibitor further highlights its versatility and potential in scientific research .
Propriétés
IUPAC Name |
acetic acid;1,3-benzodioxole-5-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.C2H4O2/c9-8(10)5-1-2-6-7(3-5)12-4-11-6;1-2(3)4/h1-3H,4H2,(H3,9,10);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSGMWULNLCMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














